

Technical Guide: Physical Properties of 2-Fluoro-6-methyl-3-nitropyridine

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Compound of Interest

Compound Name: **2-Fluoro-6-methyl-3-nitropyridine**

Cat. No.: **B099400**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of the chemical compound **2-Fluoro-6-methyl-3-nitropyridine**. Due to the limited availability of direct experimental data for this specific isomer, this guide incorporates predicted values and data from closely related compounds to offer a thorough profile. Detailed, generalized experimental protocols for determining these properties are also included to facilitate further research.

Core Physical Properties

The physical characteristics of **2-Fluoro-6-methyl-3-nitropyridine** are crucial for its handling, application in synthesis, and potential role in drug development. The available data, including predicted values, are summarized below.

Property	Value/Description	Source
Physical Form	Solid	[1]
Melting Point	30°C (Predicted)	[1]
Boiling Point	266.2 ± 35.0 °C (Predicted)	[1]
Density	1.357 ± 0.06 g/cm³ (Predicted)	[1]
Solubility in Water	Slightly soluble	[2]
Solubility in Organic Solvents	Predicted to be soluble in common organic solvents such as dichloromethane and chloroform.	[2]
Storage Temperature	Under inert gas (nitrogen or Argon) at 2-8°C	[1]

Predicted Spectroscopic Data

While experimental spectra for **2-Fluoro-6-methyl-3-nitropyridine** are not readily available, the following are predictions based on the analysis of its structural motifs and comparison with similar compounds.

Spectroscopy	Predicted Characteristics
¹ H NMR	Expected signals in the aromatic region for the pyridine ring protons and a singlet in the aliphatic region for the methyl group protons. The fluorine atom and the nitro group will influence the chemical shifts of the adjacent protons.
¹³ C NMR	Signals corresponding to the six carbon atoms of the pyridine ring and the methyl group. The carbon attached to the fluorine will show a characteristic coupling. The presence of the electron-withdrawing nitro group will also affect the chemical shifts of the ring carbons.
Infrared (IR)	Characteristic absorption bands are expected for the C-F bond, the N-O bonds of the nitro group, C=N and C=C bonds of the aromatic ring, and C-H bonds of the methyl group and the aromatic ring. The IR spectrum for the related isomer, 6-Fluoro-2-methyl-3-nitropyridine, is available and can serve as a reference. [3]
Mass Spectrometry (MS)	The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (156.12 g/mol). Fragmentation patterns would likely involve the loss of the nitro group and potentially the methyl group.

Experimental Protocols

The following are detailed, generalized methodologies for the experimental determination of the key physical properties of an organic compound like **2-Fluoro-6-methyl-3-nitropyridine**.

Melting Point Determination

The melting point of a solid organic compound can be determined using a melting point apparatus.[4][5][6]

Procedure:

- Ensure the sample is dry and in a fine powdered form.[6]
- Load a small amount of the powdered sample into a capillary tube, packing it to a height of 2-3 mm.[7]
- Place the capillary tube into the heating block of the melting point apparatus.[7]
- Heat the block rapidly to a temperature about 10-15°C below the expected melting point, then slow the heating rate to approximately 1-2°C per minute.
- Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Boiling Point Determination

For a liquid sample, the boiling point can be determined using a micro-boiling point or distillation method.[8][9][10][11][12]

Procedure (Capillary Method):

- Place a small amount of the liquid sample into a small test tube or fusion tube.[8]
- Invert a sealed-end capillary tube into the liquid.[8]
- Attach the test tube to a thermometer and heat the assembly in a heating bath (e.g., a Thiele tube with mineral oil).[12]
- Heat gently until a steady stream of bubbles emerges from the open end of the capillary tube.[11]
- Remove the heat and allow the apparatus to cool slowly.

- The temperature at which the liquid just begins to enter the capillary tube is the boiling point.
[\[11\]](#)

Solubility Determination

The solubility of a compound in various solvents provides information about its polarity and functional groups.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Procedure:

- Add approximately 25 mg of the solid sample to a small test tube.
- Add 0.5 mL of the solvent (e.g., water, ethanol, dichloromethane, hexane) to the test tube.
- Agitate the mixture vigorously for about one minute.
- Observe whether the solid has dissolved completely. If not, the compound is considered insoluble or sparingly soluble in that solvent.
- For water-insoluble compounds, further tests can be performed with aqueous solutions of acid (e.g., 5% HCl) and base (e.g., 5% NaOH) to assess for acidic or basic functional groups.[\[15\]](#)

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- Place the NMR tube in the spectrometer's probe.
- Acquire the ^1H and ^{13}C NMR spectra according to the instrument's standard operating procedures. This typically involves tuning the probe, shimming the magnetic field, and setting appropriate acquisition parameters.[\[18\]](#)[\[19\]](#)

Infrared (IR) Spectroscopy:

- For a solid sample, one common method is to prepare a thin film.[20]
- Dissolve a small amount of the solid in a volatile solvent (e.g., dichloromethane or acetone). [20]
- Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[20]
- Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum. [20]

Mass Spectrometry (MS):

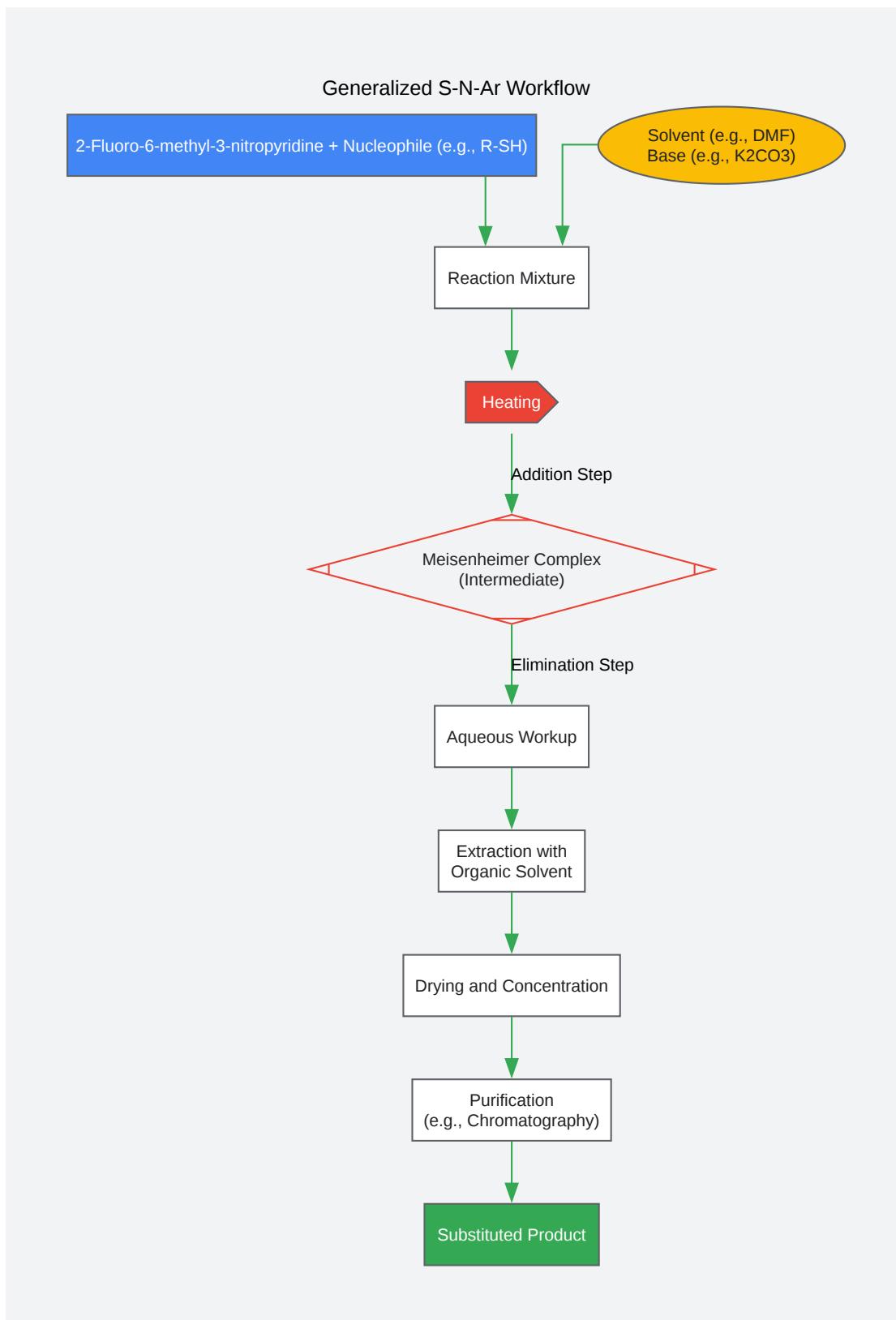
- Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).
- Ionize the sample using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[21]
- The ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z).
- The detector records the abundance of each ion, generating a mass spectrum.[21]

Chemical Reactivity and Synthetic Pathways

2-Fluoro-6-methyl-3-nitropyridine, like other nitropyridines, is expected to undergo nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nitro group activates the pyridine ring towards attack by nucleophiles.[22][23][24][25]

Nucleophilic Aromatic Substitution (SNAr) Workflow

The following diagram illustrates a generalized workflow for a nucleophilic aromatic substitution reaction on a nitropyridine derivative.



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Caption: Generalized workflow for a nucleophilic aromatic substitution (S-N-Ar) reaction.

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